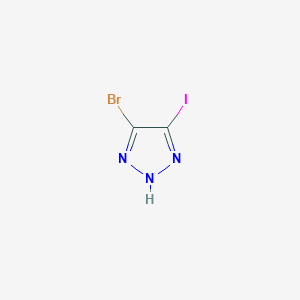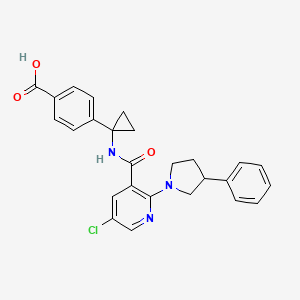
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, a nicotinamide moiety, and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Nicotinamide Moiety: This step often involves coupling reactions, such as amide bond formation, using nicotinic acid derivatives.
Attachment of the Benzoic Acid Group: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-(5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid
- 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H24ClN3O3 |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
4-[1-[[5-chloro-2-(3-phenylpyrrolidin-1-yl)pyridine-3-carbonyl]amino]cyclopropyl]benzoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-21-14-22(23(28-15-21)30-13-10-19(16-30)17-4-2-1-3-5-17)24(31)29-26(11-12-26)20-8-6-18(7-9-20)25(32)33/h1-9,14-15,19H,10-13,16H2,(H,29,31)(H,32,33) |
Clave InChI |
IQIGEPLIGQLVTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)


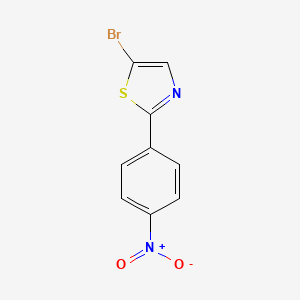
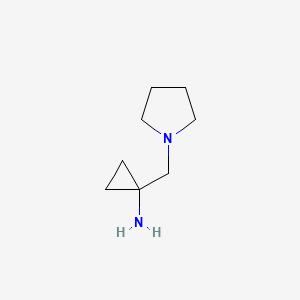

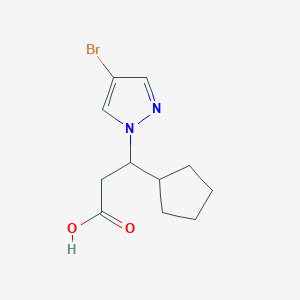
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
